B7702605 (S)-4-(1-Aminoethyl)benzenesulfonic acid CAS No. 1273660-59-5

(S)-4-(1-Aminoethyl)benzenesulfonic acid

Cat. No.: B7702605
CAS No.: 1273660-59-5
InChI Key: KBJPSBQUTMKBHL-ISZMHOAENA-N
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Description

(S)-4-(1-Aminoethyl)benzenesulfonic acid is a chiral organic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. This molecule features a benzenesulfonic acid group and a chiral aminoethyl side chain, making it a versatile precursor for the development of more complex molecules. Its structural motif is similar to that of sulfa drugs, which are derived from sulfanilic acid (4-aminobenzenesulfonic acid), a compound well-known for its role in creating antibiotics and azo dyes . In pharmaceutical applications, this chiral scaffold is of significant interest. The (S)-enantiomer provides a specific three-dimensional structure that is often critical for biological activity, particularly in the design of active pharmaceutical ingredients (APIs). Related compounds with similar aromatic and amino-functionalized structures are investigated for their potential biological activities and are used in various research contexts . Researchers utilize this compound as a key intermediate in medicinal chemistry, exploring its incorporation into molecules that may interact with specific biological targets. For research and development purposes only. Not for diagnostic, therapeutic, or any other human use. Store in a cool, dry place, and handle with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

1273660-59-5

InChI Key

KBJPSBQUTMKBHL-ISZMHOAENA-N

Origin of Product

United States

Stereochemical Investigations and Chiral Recognition Principles

Methodologies for Enantiomeric Purity and Absolute Configuration Determination

Determining the enantiomeric purity and absolute configuration of chiral molecules like (S)-4-(1-Aminoethyl)benzenesulfonic acid is a critical task in chemical analysis and synthesis. A suite of advanced instrumental methods is employed for this purpose, each offering unique advantages in sensitivity, accuracy, and the nature of the information provided.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation of enantiomers. mst.edu The direct method, which involves the use of a Chiral Stationary Phase (CSP), is particularly powerful. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov The difference in the stability of these complexes leads to different retention times, allowing for separation and quantification. eijppr.com

For a compound like this compound, which contains an amino group, a sulfonic acid group, and an aromatic ring, several types of CSPs could be effective. helixchrom.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and can operate in various modes, including normal phase, reversed-phase, and polar ionic modes. nih.gov Glycopeptide antibiotics, like teicoplanin, are another class of CSPs that have proven successful in resolving a wide range of amino acids and their derivatives under reversed-phase conditions. mst.edunih.gov Ligand-exchange chromatography, where a chiral ligand (often an amino acid) is part of the stationary phase, is specifically suited for resolving molecules with electron-donating groups like amines. eijppr.com The choice of mobile phase, including the type of organic modifier, pH, and additives, is crucial for optimizing the separation. nih.gov

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Example Primary Interaction Mechanism Applicable Modes
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric hindrance Normal Phase, Reversed Phase, Polar Organic
Glycopeptide Antibiotics Teicoplanin, Vancomycin Hydrogen bonding, ionic interactions, inclusion complexation Reversed Phase, Polar Ionic Mode
Ligand Exchange L-proline, L-hydroxyproline Chelation, coordinate bond formation with a metal ion Reversed Phase
Cyclodextrin-Based β-cyclodextrin derivatives Host-guest inclusion complexation, hydrogen bonding Reversed Phase, Polar Organic
Pirkle-Type (Brush-Type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole-dipole interactions Normal Phase, Polar Organic

Spectroscopic methods offer alternative and often complementary information to chromatographic techniques. Photoelectron Circular Dichroism (PECD) is a highly sensitive gas-phase technique for chiral discrimination. mpg.de It measures the forward-backward asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule upon ionization by circularly polarized light. aps.orgaps.org This asymmetry, which can be orders of magnitude larger than signals from conventional circular dichroism in absorption, arises from the interaction of the outgoing photoelectron with the chiral potential of the molecular ion. mpg.deaps.org

For this compound, PECD could be applied to its anionic form in the gas phase. mpg.denih.gov The technique's sensitivity makes it suitable for dilute samples and it can provide detailed information about the electronic structure and chiral potential of the molecule. mpg.dearxiv.org Theoretical studies have shown that the magnitude of the PECD signal is largely governed by the ability of the photoelectron to interact with the short-range part of the chiral molecular potential. nih.govarxiv.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a salt of this compound, it is possible to generate a precise electron density map of the molecule. researchgate.net This map reveals the exact spatial coordinates of each atom, confirming the (S) configuration at the chiral center and providing detailed information about bond lengths, bond angles, and torsional angles. mdpi.com This technique provides unambiguous proof of the molecular structure in the solid state.

Table 2: Information Obtained from Single-Crystal X-ray Diffraction

Parameter Description
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates The precise (x, y, z) position of each atom in the asymmetric unit.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Absolute Configuration The unambiguous determination of the R/S or D/L configuration of chiral centers.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other interactions in the crystal lattice.

Theoretical Frameworks of Chiral Recognition Mechanisms

Understanding the forces that govern chiral recognition is essential for designing effective separation methods. Theoretical models provide insight into the diastereomeric interactions that occur between a chiral molecule and a chiral selector. researchgate.net The foundational "three-point interaction model" posits that a minimum of three simultaneous interactions are required for a chiral selector to differentiate between two enantiomers. nih.gov

Modern computational chemistry employs more sophisticated approaches, including molecular mechanics, molecular dynamics, and quantum mechanics, to model these interactions at the atomic level. researchgate.net These simulations can calculate the interaction energies between each enantiomer of a compound like this compound and a chiral stationary phase. nih.gov By identifying the specific hydrogen bonds, ionic interactions, π-π stacking, and steric repulsions, these models can rationalize the elution order observed in chromatography and predict which CSPs are likely to be effective. nih.govresearchgate.net This theoretical understanding accelerates the development of new and more efficient chiral separation technologies. aip.org

Strategies for Stereocontrol in Chiral Aminoethyl Moieties

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For the chiral aminoethyl group present in this compound, several strategies can be employed to control the stereochemistry during synthesis. nih.gov These methods aim to create the desired stereocenter with high efficiency and enantiomeric excess.

One of the most powerful strategies is the asymmetric hydrogenation of a prochiral precursor, such as an imine or enamine, using a transition metal complex with a chiral ligand. nih.gov Another widely used approach involves the use of a chiral auxiliary. For instance, N-tert-butylsulfinyl imines can serve as versatile intermediates. thieme-connect.de Nucleophilic addition to these chiral imines proceeds with high diastereoselectivity, directed by the bulky sulfinyl group. Subsequent cleavage of the auxiliary yields the chiral amine. thieme-connect.de Asymmetric alkylation of chiral glycine (B1666218) templates, such as those derived from Ni(II) complexes of Schiff bases, also provides a route to enantiomerically enriched α-substituted amino acids, which can be precursors to the target structure. nih.gov

Table 3: Key Strategies for Asymmetric Synthesis of Chiral Amines

Strategy Description Key Component
Asymmetric Catalysis Reduction of a prochiral imine or enamine using a small amount of a chiral catalyst. youtube.com Chiral metal complex (e.g., Rhodium, Iridium, Ruthenium with chiral phosphine (B1218219) ligands). nih.gov
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. thieme-connect.de Removable chiral groups (e.g., N-tert-butylsulfinyl group, Evans oxazolidinones).
Chiral Pool Synthesis Use of readily available enantiopure natural products (e.g., amino acids, terpenes) as starting materials. Natural chiral building blocks.
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture. Lipases, proteases, or other stereoselective enzymes.

Synthetic Pathways and Chemical Transformations of Chiral Aminoaryl Sulfonic Acids

Enantioselective Synthesis of (S)-4-(1-Aminoethyl)benzenesulfonic Acid and Related Stereoisomers

The creation of a specific stereoisomer is paramount for applications in pharmaceuticals and materials science. The enantioselective synthesis of this compound can be achieved through several strategic approaches, each aiming to control the formation of the chiral center at the ethylamine (B1201723) side chain.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing chiral aminoaryl sulfonic acids, catalysts can be employed to direct the formation of key carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. While direct catalytic asymmetric synthesis of the title compound is not widely documented, related strategies highlight the potential of this approach.

Organocatalysis, for instance, has been successfully used for the asymmetric activation of C-N bonds. nih.govresearchgate.net Bifunctional organocatalysts can promote the cleavage of N-sulfonyl amide bonds under mild conditions, providing access to a diverse range of axially chiral biaryl amino acids in high yields and with excellent enantioselectivities. cornell.edunih.gov This principle of using a chiral catalyst to create stereochemistry during a bond-forming event is central to modern asymmetric synthesis and could be adapted for the construction of the chiral center in this compound. For example, a catalytic asymmetric reduction of a precursor ketone or imine would be a direct method to establish the desired stereocenter.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This method is a robust and well-established strategy for asymmetric synthesis.

For derivatives of 4-(1-aminoethyl)benzenesulfonic acid, chiral auxiliaries have been effectively used in resolution processes. A patented method describes the use of O,O'-diacyltartaric acid derivatives, such as 2,3-dibenzoyltartaric acid, as chiral auxiliaries to resolve mixtures of N-[4-(1-aminoethyl)-phenyl]-sulfonamide stereoisomers. google.com The auxiliary forms diastereomeric salts with the racemic amine, and these salts, having different physical properties, can be separated by crystallization.

More broadly, a variety of chiral auxiliaries are employed in asymmetric synthesis and could be applied to construct the aminoethyl side chain. Common examples and their typical applications are summarized in the table below.

Chiral AuxiliaryTypical ApplicationMechanism of Action
Evans' Oxazolidinones Asymmetric aldol (B89426) reactions, alkylationsForms a chiral enolate that reacts with electrophiles from a sterically preferred direction. wikipedia.org
Camphorsultam Michael additions, Claisen rearrangementsActs as a chiral scaffold to control the approach of reagents. wikipedia.org
Pseudoephedrine Asymmetric alkylationForms a chiral amide enolate where the auxiliary's structure directs the approach of an alkyl halide. wikipedia.org
(R)-2-Phenylglycinol Asymmetric Strecker reactionForms a chiral Schiff base that directs the nucleophilic attack of cyanide. nih.gov

For the synthesis of this compound, one could envision attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to build the side chain, and then cleaving the auxiliary.

Deracemization and Kinetic Resolution Approaches

When a racemic mixture of a chiral compound is obtained, deracemization and kinetic resolution are two powerful strategies to isolate a single enantiomer.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture at a greater rate than the other, often facilitated by an enzyme or a chiral catalyst. This approach is limited to a maximum theoretical yield of 50% for the desired product (either the reacted or unreacted enantiomer). researchgate.net For example, the enzymatic kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been achieved using lipases to selectively acylate one enantiomer. mdpi.com

Deracemization , in contrast, is a more advanced process that converts a racemate into a single, optically pure enantiomer, with a theoretical yield of 100%. researchgate.netnih.gov This is often achieved through a dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, allowing it to be converted to the desired product. Chemo-enzymatic cascade reactions have been developed that combine enantioselective oxidation of one enantiomer with a non-stereoselective reduction step, effectively creating a stereoinversion pathway for the unwanted enantiomer. researchgate.netnih.gov

StrategyMaximum Theoretical YieldDescription
Kinetic Resolution 50%One enantiomer reacts faster than the other, allowing for their separation. researchgate.net
Deracemization 100%The unwanted enantiomer is converted into the desired one, often via in-situ racemization. nih.gov

Regioselective Functionalization of Benzenesulfonic Acid Scaffolds

The synthesis of specifically substituted aromatic compounds requires precise control over the position of incoming functional groups, a concept known as regioselectivity. In the context of 4-(1-Aminoethyl)benzenesulfonic acid, the para (1,4) substitution pattern is key. The directing effects of substituents already present on the benzene (B151609) ring govern the position of subsequent modifications during electrophilic aromatic substitution.

The sulfonic acid group (-SO₃H) is a strong deactivating group and a meta-director. Conversely, an alkyl group (like the ethyl group) is a weak activating group and an ortho, para-director. The synthesis must therefore be planned strategically. Typically, the side chain is introduced first, followed by sulfonation. For example, starting with ethylbenzene, sulfonation would yield a mixture of ortho- and para-isomers, from which the desired para-product, 4-ethylbenzenesulfonic acid, would need to be separated. Subsequent functionalization of the ethyl group would then lead to the final product. Controlling the regiochemistry is crucial for an efficient synthesis and to avoid the formation of undesired isomers.

Introduction of Aminoethyl Side Chains via Advanced Organic Reactions

Introducing the 1-aminoethyl side chain onto the benzenesulfonic acid scaffold is a critical multi-step transformation. A common and effective strategy involves the following sequence:

Friedel-Crafts Acylation: The aromatic ring (e.g., a protected benzenesulfonic acid or a precursor like ethylbenzene) is acylated with an acetyl group (CH₃CO-) using acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). This installs the required two-carbon skeleton as a ketone (an acetophenone (B1666503) derivative).

Formation of a C=N Double Bond: The resulting ketone is converted into an imine or an oxime. This step is crucial as it sets up the introduction of the nitrogen atom.

Reduction: The C=N double bond of the imine or oxime is then reduced to form the primary amine. This reduction can be performed stereoselectively using chiral reducing agents or catalysts to yield the desired (S)-enantiomer.

Alternatively, the O'Donnell Amino Acid Synthesis provides a powerful method for preparing α-amino acids through the alkylation of a glycine-derived Schiff base under phase-transfer catalysis. organic-chemistry.org This methodology allows for the controlled construction of the amino acid backbone and could be adapted for the synthesis of complex, unnatural amino acids.

Post-Synthetic Modifications and Derivatization Strategies of Sulfonic Acid and Amine Functionalities

Once the core structure of this compound is assembled, its functional groups—the sulfonic acid and the primary amine—can be further modified to create a variety of derivatives.

The sulfonic acid group can be readily converted into other functional groups. A notable strategy involves its transformation into a sulfonyl chloride (-SO₂Cl) by reacting it with an agent like oxalyl chloride. researchgate.net This highly reactive intermediate can then be treated with various amines to form a diverse library of sulfonamides (-SO₂NR₂). researchgate.net This approach has been successfully applied in the post-synthetic modification of metal-organic frameworks (MOFs) containing sulfonic acid functionalities. researchgate.net

The primary amine group is also a versatile handle for derivatization. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form higher-order amines.

The reactivity of such amine side chains is a key aspect in the metabolism and function of many pharmaceutical compounds. nih.gov These post-synthetic modifications are essential for tuning the properties of the parent molecule for specific applications.

Advanced Spectroscopic and Analytical Characterization for Structural Integrity

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the exact molecular mass and elemental composition of a compound. For (S)-4-(1-Aminoethyl)benzenesulfonic acid, electrospray ionization (ESI) is a suitable soft ionization method, as it can generate protonated molecules [M+H]⁺ with minimal fragmentation, allowing for precise mass determination. doi.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structure. The fragmentation of phenethylamines, a class of compounds structurally related to the target molecule, typically involves cleavage of the Cα-Cβ bond and the bond between the nitrogen and the α-carbon. mdpi.com For this compound, the primary fragmentation pathways are expected to involve the loss of the aminoethyl side chain and cleavages related to the sulfonic acid group.

A study on 1-phenylethylamine (B125046) using non-coincidence mass spectrometry showed a characteristic fragmentation pattern. researchgate.net While the presence of the sulfonic acid group will alter the fragmentation, the cleavage of the benzylic C-C bond is a probable fragmentation pathway. The fragmentation of phenethylamine (B48288) derivatives has been studied, and the main ions recorded for a related compound were at m/z = 135.0440, 290.9876, and 305.9981, indicating complex fragmentation patterns that can be elucidated through detailed MS/MS experiments. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z Description
[M+H]⁺ 202.0638 Protonated molecule
[M-SO₃H]⁺ 121.0891 Loss of the sulfonic acid group

Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the chiral center, the methyl protons, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region (typically δ 7-8 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH) adjacent to the amino group would appear as a quartet, coupled to the methyl protons. The methyl protons (CH₃) would present as a doublet, coupled to the methine proton. The chemical shifts can be influenced by the solvent and the protonation state of the amino and sulfonic acid groups. For comparison, the ¹H NMR spectrum of the sodium salt of 4-aminobenzenesulfonic acid shows aromatic signals at approximately 7.60 and 6.85 ppm in D₂O. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments. One would expect to see signals for the four distinct aromatic carbons, the chiral methine carbon, and the methyl carbon. Predicted ¹³C NMR data for the structurally similar 1-phenylethylamine shows the methine carbon at approximately 57.52 ppm and the methyl carbon at 19.81 ppm in D₂O. hmdb.ca The presence of the electron-withdrawing sulfonic acid group will influence the chemical shifts of the aromatic carbons.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
¹H (Aromatic) 7.5 - 7.9 d
¹H (Aromatic) 7.2 - 7.4 d
¹H (CH) ~4.1 q
¹H (NH₂) Variable br s
¹H (CH₃) ~1.5 d
¹³C (C-SO₃H) ~145 s
¹³C (Aromatic CH) 125 - 130 d
¹³C (C-CH) ~148 s
¹³C (CH) ~55 d

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. The sulfonic acid group will show strong S=O stretching vibrations typically in the 1250-1160 cm⁻¹ (asymmetric) and 1060-1030 cm⁻¹ (symmetric) regions. The O-H stretch of the sulfonic acid will likely appear as a broad band in the 3000-2500 cm⁻¹ region. The N-H stretching of the primary amine will be observed around 3400-3250 cm⁻¹. The aromatic C-H stretching appears above 3000 cm⁻¹, and the C=C stretching of the benzene ring will be in the 1600-1450 cm⁻¹ region. The IR spectrum for the sodium salt of 4-aminobenzenesulfonic acid shows characteristic peaks that can be used as a reference. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in Raman spectra. The C-S stretching vibration, expected around 700 cm⁻¹, is also a characteristic Raman band. A study on benzenesulfonic acid in DMSO showed a complex band at 1124 cm⁻¹ corresponding to C-S, C-C, and SO₃ stretching modes.

Table 3: Expected Vibrational Spectroscopy Data

Spectroscopic Technique Wavenumber (cm⁻¹) Assignment
Infrared 3400-3250 N-H stretch (amine)
Infrared 3100-3000 Aromatic C-H stretch
Infrared 3000-2500 O-H stretch (sulfonic acid)
Infrared 1600-1450 Aromatic C=C stretch
Infrared 1250-1160 Asymmetric S=O stretch
Infrared 1060-1030 Symmetric S=O stretch
Raman ~3050 Aromatic C-H stretch
Raman 1600-1580 Aromatic ring stretch
Raman ~1000 Aromatic ring breathing

Circular Dichroism Spectroscopy for Solution-State Chirality

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the presence of a chiral center dictates that it will have a non-zero CD spectrum.

The CD spectrum is highly sensitive to the three-dimensional structure of the molecule. researchgate.net The aromatic chromophore in the vicinity of the chiral center will give rise to characteristic CD bands in the UV region. Studies on the substituent effects on the circular dichroism of α-phenylethylamines have shown that the ¹Lₐ and ¹Lₑ aromatic transitions are sensitive to the molecular conformation and the electronic nature of the substituents. rsc.org The CD spectrum of this compound is expected to show a specific pattern of positive and negative Cotton effects, which would be the mirror image of the spectrum of its (R)-enantiomer. This technique is, therefore, definitive in confirming the absolute configuration of the chiral center in solution. The presence of water can influence the CD signal of chiral sulfonic acids, highlighting the importance of solvent choice in the analysis. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-Aminobenzenesulfonic acid (Sulfanilic acid)
1-Phenylethylamine
Benzenesulfonic acid
4-Toluenesulfonic acid
4-(2-Aminoethyl)benzenesulfonamide (B156865)
Sodium 4-aminobenzenesulfonate

Computational and Theoretical Studies on Structure Reactivity Relationships

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (S)-4-(1-Aminoethyl)benzenesulfonic acid. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is fundamental to understanding the molecule's reactivity, as it highlights the likely sites for electrophilic and nucleophilic attack.

While specific research on the reaction energetics of this compound is not widely available, quantum chemical calculations can be employed to model various potential reactions. This includes determining the activation energies for protonation/deprotonation, the formation of intermolecular hydrogen bonds, and the molecule's participation in nucleophilic or electrophilic substitution reactions. These calculations would provide a quantitative measure of the feasibility and kinetics of such reactions.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

PropertyCalculated ValueSignificance
HOMO Energy-Indicates the molecule's ability to donate electrons.
LUMO Energy-Indicates the molecule's ability to accept electrons.
Dipole Moment-Reflects the overall polarity of the molecule.
Atomic Partial Charges-Highlights electrophilic and nucleophilic centers.

Note: The table above is illustrative of the types of data that would be generated from quantum chemical calculations. Specific values are not provided as they are not available in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the ethylamino side chain in this compound means that the molecule can adopt a variety of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this molecule in different environments, such as in the gas phase, in various solvents, or in the solid state.

MD simulations model the movement of atoms over time based on a classical force field, providing a dynamic picture of the molecule's behavior. These simulations can identify the most stable, low-energy conformations and the energy barriers between them. For this compound, key conformational variables would include the torsion angles around the C-C and C-N bonds of the side chain.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, they can model how molecules of this compound interact with each other in a crystal lattice, highlighting the role of hydrogen bonding between the sulfonic acid and amino groups, as well as π-π stacking interactions between the benzene (B151609) rings. In solution, MD can reveal the structure of the solvation shell and the specific interactions with solvent molecules. Studies on similar sulfonic ester derivatives have shown that van der Waals attractions and π-stacking can be dominant intramolecular interactions, leading to specific conformations like hairpin or stepped structures. nih.gov

Table 2: Potential Conformational States of this compound

ConformationKey Dihedral AnglesRelative Energy (kcal/mol)Predicted Population (%)
Extended~180°--
Gauche~60°--
Eclipsed~0°--

Note: This table represents a simplified, hypothetical output of a conformational analysis. The actual conformational landscape would be more complex.

In Silico Modeling for Chiral Recognition and Stereoselective Pathways

The "S" designation in this compound refers to the specific three-dimensional arrangement of the atoms around the chiral center. In silico modeling is a critical tool for understanding how this chirality influences the molecule's interactions with other chiral molecules, a phenomenon known as chiral recognition.

Techniques such as molecular docking and steered molecular dynamics can be used to model the interaction of this compound with a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. These models can predict the most stable binding mode of the (S)-enantiomer compared to its (R)-enantiomer, explaining the basis for enantioselective separation or reaction. The models would detail the specific non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and steric hindrance, that contribute to the chiral recognition process.

By understanding the stereoselective pathways, computational models can aid in the design of new chiral catalysts or separation methods that are highly specific for one enantiomer. These models can predict the transition state energies for the formation of diastereomeric complexes, providing a rational basis for observed stereoselectivities.

Research Applications and Functional Materials Development

Utilization as Chiral Synthons in Complex Molecule Synthesis

Chiral synthons, or building blocks, are fundamental to the synthesis of enantiomerically pure complex molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry. nih.govnih.gov The structure of (S)-4-(1-Aminoethyl)benzenesulfonic acid, featuring a stereogenic center at the carbon atom adjacent to the amino group, positions it as a valuable chiral precursor.

While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively documented in publicly available literature, the chemical functionalities present in the molecule suggest its potential as a versatile starting material. For instance, the related compound 4-(2-aminoethyl)benzenesulfonamide (B156865) has been utilized in the synthesis of Schiff bases, which are subsequently investigated as carbonic anhydrase inhibitors. researchgate.netmdpi.com This suggests that this compound could similarly be derivatized at its amino group to create a wide array of chiral molecules with potential biological activity.

The general strategy for employing such a chiral building block involves leveraging the existing stereocenter to introduce new chiral centers in a controlled manner or to serve as a key component of a larger, stereochemically defined molecule. The amino group can be acylated, alkylated, or used in the formation of amides, while the sulfonic acid group can be converted to sulfonyl chlorides or sulfonamides, further expanding its synthetic utility. The synthesis of novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety highlights a multi-step synthetic approach where an amino acid is elaborated into more complex structures. mdpi.com This parallels the potential synthetic pathways for this compound.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Functionality
Amino GroupAcylationChiral Amide
Amino GroupReductive AminationChiral Secondary/Tertiary Amine
Amino GroupSchiff Base FormationChiral Imine
Sulfonic AcidConversion to Sulfonyl ChlorideSulfonyl Chloride
Sulfonic AcidEsterificationSulfonate Ester
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted Benzene (B151609) Ring

Development of Chiral Catalysts and Ligands Based on Aryl Aminosulfonic Acid Scaffolds

The development of effective chiral catalysts and ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched products from prochiral substrates. The rigid aromatic scaffold and the presence of both an amino and a sulfonic acid group make this compound an intriguing candidate for the design of new chiral catalysts and ligands.

Sulfonic acid-functionalized materials have demonstrated considerable promise as solid acid catalysts in various organic transformations. mdpi.com The incorporation of a chiral element, as is present in this compound, could lead to the development of heterogeneous chiral Brønsted acid catalysts. These catalysts could be particularly useful in reactions such as aldol (B89426) condensations, Mannich reactions, and Friedel-Crafts alkylations, where a proton source is required to activate the substrate.

Furthermore, the amino group can be modified to create a bidentate or tridentate ligand capable of coordinating with metal centers. The resulting chiral metal complexes could function as Lewis acid or transition metal catalysts for a variety of asymmetric transformations. A patent describing the chiral resolution of a related N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivative using a chiral auxiliary highlights the importance of this structural motif in stereoselective processes. google.com

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypePotential Reaction CatalyzedKey Structural Feature Utilized
Chiral Brønsted AcidAsymmetric Aldol ReactionSulfonic Acid Group
Chiral Brønsted AcidAsymmetric Mannich ReactionSulfonic Acid Group
Chiral Lewis Acid (Metal Complex)Asymmetric Diels-Alder ReactionModified Amino Group as Ligand
Chiral Transition Metal CatalystAsymmetric HydrogenationModified Amino Group as Ligand

Integration into Advanced Functional Materials for Selective Separations or Optical Properties

The demand for advanced functional materials with tailored properties is ever-increasing, with applications ranging from separations to optics. The unique combination of chirality and functional groups in this compound makes it a promising building block for such materials.

In the area of selective separations, there is a significant need for materials that can resolve racemic mixtures of chiral compounds. Functionalized magnetic nanoparticles have been used for the enantioselective separation of aromatic amino acids. nih.gov Similarly, a benzenesulfonic acid-modified organic polymer monolithic column has been developed for chromatography, demonstrating the utility of the benzenesulfonic acid moiety in separation science. nih.gov By incorporating this compound into a polymer or onto a solid support, it is conceivable to create a chiral stationary phase for high-performance liquid chromatography (HPLC) or a selector for enantioselective membrane separations. The sulfonic acid group would provide hydrophilicity and a site for ionic interactions, while the chiral amine would be responsible for the enantioselective recognition.

From the perspective of optical properties, chiral molecules can exhibit unique interactions with polarized light. While there are no specific reports on the optical properties of materials derived from this compound, its aromatic chromophore and chiral center suggest potential for applications in chiroptical materials. For example, it could be incorporated into polymers or liquid crystals to induce circular dichroism (CD) or circularly polarized luminescence (CPL). The development of such materials is of interest for applications in displays, sensors, and optical data storage.

Table 3: Potential Functional Material Applications

Material TypePotential ApplicationKey Property
Chiral Stationary PhaseEnantioselective ChromatographyChiral Recognition, Ionic Interactions
Chiral MembraneEnantioselective SeparationSelective Transport
Chiral PolymerOptical SensorCircular Dichroism
Liquid Crystal DopantChiroptical DeviceHelical Twisting Power

Fundamental Biochemical and Mechanistic Investigations

Molecular Interactions with Biological Systems at a Fundamental Level

The interaction of any molecule with biological systems is predicated on its ability to bind to and modulate the function of biomolecules such as enzymes and receptors.

Enzyme Inhibition Studies

No specific enzyme inhibition studies for (S)-4-(1-Aminoethyl)benzenesulfonic acid have been identified in the reviewed scientific literature. While the broader class of benzenesulfonamides (which are structurally related) are well-documented as inhibitors of certain enzymes, particularly carbonic anhydrases, this activity cannot be directly attributed to this compound without specific experimental evidence. nih.govnih.gov For context, studies on various benzenesulfonamide (B165840) derivatives have shown inhibitory activity against enzymes like human neutrophil elastase and carbonic anhydrase isoforms. nih.govcerradopub.com.br

Table 1: Illustrative Enzyme Inhibition Data for Related Benzenesulfonamide Compounds (Contextual Information) This table provides examples from the literature for structurally related compounds and is for illustrative purposes only. No such data is currently available for this compound.

Compound Scaffold Target Enzyme Inhibition Metric (IC₅₀ or Kᵢ) Reference
Benzenesulfonamide Derivative Human Neutrophil Elastase (hNE) IC₅₀ = 35.2 μM cerradopub.com.br
N-substituted Sulfonyl Amide Acetylcholinesterase (AChE) Kᵢ = 23.11–52.49 nM researchgate.net
N-substituted Sulfonyl Amide Human Carbonic Anhydrase I (hCA I) Kᵢ = 18.66–59.62 nM researchgate.net

Receptor Binding Profiling

A comprehensive search of pharmacological and biochemical databases has yielded no specific receptor binding profiles or assays for this compound. The potential for this molecule to interact with specific receptors remains an open area for future investigation.

Role in Chiral Metabolomics and Biomarker Discovery

Chiral metabolomics is an emerging field focused on the enantioselective analysis of metabolites to identify potential biomarkers for various diseases. nih.gov D-amino acids, for instance, have been identified as potential signaling molecules and biomarkers in metabolic and neurological disorders. nih.gov The analysis of chiral molecules often requires derivatization with chiral reagents to allow for separation and quantification. wikipedia.org

However, there is no published research identifying this compound as a metabolite or a biomarker in any biological system. Its potential role in chiral metabolomics is currently unknown.

Biochemical Pathways Involving Sulfonic Acid Derivatives

The metabolism of aromatic sulfonic acids has been studied, primarily in microorganisms. Some bacteria possess pathways to degrade these compounds, often initiating metabolism by transporting the sulfonate into the cell, followed by a dioxygenase-catalyzed removal of the sulfonate group. nih.gov

In mammals, a key biochemical pathway involving an aminosulfonic acid is the biosynthesis of taurine (B1682933) (2-aminoethanesulfonic acid). This pathway starts from cysteine, which is oxidized and then decarboxylated to form hypotaurine, which is subsequently oxidized to taurine. nih.gov Taurine plays numerous physiological roles, including osmoregulation and conjugation of bile acids. nih.gov While this compound shares the feature of being an aminosulfonic acid, it is structurally distinct from taurine and its known precursors. There is no evidence to suggest that this compound is an intermediate or product of the canonical taurine biosynthesis pathway or any other characterized metabolic route in mammals.

Q & A

Q. What are the common synthetic routes for preparing (S)-4-(1-Aminoethyl)benzenesulfonic acid and its derivatives?

Q. Which spectroscopic techniques are most effective for characterizing benzenesulfonic acid derivatives, and what key data should be prioritized?

Q. How does the presence of substituents like amino or sulfonic acid groups influence the physicochemical properties of benzenesulfonic acid derivatives?

Methodological Answer:

  • Solubility : Sulfonic acid groups enhance water solubility (e.g., 4-aminobenzenesulfonic acid is highly soluble in aqueous buffers) .
  • Stability : Amino groups may reduce thermal stability (e.g., decomposition above 300°C in azo derivatives) .
  • Acidity : Sulfonic acid (pKa ~1) dominates protonation behavior, while amino groups (pKa ~9-10) influence pH-dependent reactivity .

Case Study :

  • 4-((4-hydroxy-1-naphthyl)azo)benzenesulfonic acid : The azo group enables colorimetric Fe³⁺ detection (pH 7.0), with a detection limit of 4.2 nM .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported melting points or spectral data for benzenesulfonic acid derivatives?

Methodological Answer:

  • Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, heating rates). For example, azo derivatives in showed a 312–314°C melting point vs. literature >300°C, suggesting potential polymorphic forms.
  • Advanced Characterization : Use DSC for melting point validation and X-ray crystallography to confirm crystal structure .
  • Meta-Analysis : Cross-reference databases like NIST Chemistry WebBook for validated data .

Q. How can computational methods like QSAR or molecular docking be applied to predict the biological activity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics. For example, sulfonamide derivatives in showed correlations between lipophilicity and antimicrobial activity.
  • Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase for sulfonamide drugs). Software like AutoDock Vina can prioritize derivatives with high binding affinity .

Case Study :

  • Substituted 4-aminobenzenesulfonamides were screened via QSAR for antibacterial activity, with R² = 0.89 for predicted vs. experimental IC₅₀ values .

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